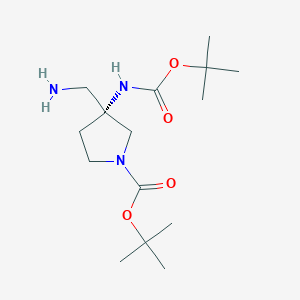
tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ®-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is a compound with a complex structure. Let’s break it down:
-
Tert-butyl group: It is bulky and sterically hindered, affecting the compound’s reactivity .
-
Aminomethyl group: : This group contains an amino (NH₂) functionality attached to a methylene (CH₂) group.
-
Pyrrolidine-1-carboxylate: : Pyrrolidine is a five-membered ring containing one nitrogen atom. The carboxylate group (COO⁻) is attached to the pyrrolidine ring.
Preparation Methods
The synthesis of tert-butyl ®-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate involves introducing the tert-butoxycarbonyl (Boc) protecting group onto the amino group. Here’s a straightforward method:
Chemical Reactions Analysis
This compound can undergo various reactions:
Hydrolysis: Removal of the Boc group under acidic conditions yields the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction/Oxidation: The pyrrolidine ring may undergo reduction or oxidation processes.
Common reagents include acids (for hydrolysis), nucleophiles (for substitution), and reducing/oxidizing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential drug candidate. Researchers explore its pharmacological properties, such as anti-inflammatory or antitumor effects.
Peptide Synthesis: The Boc group facilitates peptide synthesis by protecting amino groups during coupling reactions.
Biocatalysis: Investigating its role in enzymatic transformations.
Mechanism of Action
Target Proteins: The compound may interact with specific proteins, affecting cellular processes.
Pathways: It could modulate metabolic pathways or signal transduction cascades.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound’s reactivity and applications with related structures.
Biological Activity
tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate, commonly referred to as Boc-pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2306246-55-7
- Molecular Formula : C15H29N3O4
- Molecular Weight : 315.42 g/mol
- Purity : ≥ 97% .
The structure of this compound features a pyrrolidine ring with multiple functional groups that enhance its solubility and biological activity. The presence of the tert-butoxycarbonyl (Boc) group is crucial for protecting the amine during synthesis and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to Boc-pyrrolidine exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that modifications to the pyrrolidine core can enhance antimicrobial potency .
Enzyme Inhibition
Boc-pyrrolidine has been evaluated for its potential as an enzyme inhibitor. In particular, structure-activity relationship studies have demonstrated that modifications to the amino and carboxyl groups can significantly affect binding affinity and inhibition efficacy against specific enzymes involved in metabolic pathways .
Case Studies
- Antiviral Properties : A study explored the antiviral efficacy of pyrrolidine derivatives against HIV protease. The results indicated that certain modifications to the pyrrolidine structure led to increased inhibition of viral replication, highlighting the potential of Boc-pyrrolidine as a scaffold for developing antiviral agents .
- Cancer Research : Research has also focused on the application of Boc-pyrrolidine in cancer therapy. Compounds derived from this structure have been tested for their ability to inhibit kinases involved in cancer progression. One study reported that a derivative exhibited selective inhibition of hematopoietic progenitor kinase 1 (HPK1), which is implicated in various cancer pathways .
Structure-Activity Relationship (SAR)
The SAR studies conducted on Boc-pyrrolidine derivatives reveal critical insights into how structural modifications can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against certain enzymes |
| Alteration of amine | Enhanced solubility and bioavailability |
| Variations in Boc | Influence on receptor binding affinity |
These findings underscore the importance of chemical modifications in optimizing the pharmacological profiles of pyrrolidine-based compounds.
Properties
Molecular Formula |
C15H29N3O4 |
|---|---|
Molecular Weight |
315.41 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-10,16H2,1-6H3,(H,17,19)/t15-/m1/s1 |
InChI Key |
ZRHMJNUBQJZECJ-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















